3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Description
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a propanamide moiety
Properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-13(16)6-3-11-1-4-12(5-2-11)20(17,18)15-7-9-19-10-8-15/h1-2,4-5H,3,6-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUKXIUASYIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride.
Coupling with Phenyl Ring: The morpholine-4-sulfonyl chloride is then reacted with a phenyl derivative, such as 4-aminophenyl, under basic conditions to form 4-(morpholine-4-sulfonyl)phenylamine.
Amidation Reaction: Finally, the 4-(morpholine-4-sulfonyl)phenylamine is subjected to an amidation reaction with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: can be compared with similar compounds such as:
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(2R)-2-PHENYLBUTYL]PROPANAMIDE: This compound has a similar structure but with a different substituent on the amide nitrogen.
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-({1-PHENYL-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-YL}METHYL)PROPANAMIDE: This compound features a cyclopentapyrazole moiety, which can alter its chemical and biological properties.
The uniqueness of This compound
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